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RAB 15 protein

Cat. No.: B1176947
CAS No.: 146887-79-8
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Description

Context within Rab GTPase Superfamily and Intracellular Membrane Trafficking

The Rab GTPase superfamily comprises a large group of proteins that are master regulators of vesicular transport within cells. ebi.ac.ukcreativebiolabs.net These proteins guide the movement of vesicles—small, membrane-enclosed sacs that transport molecules—from their point of origin to their correct destination. uniprot.orgnih.gov This process is fundamental for cellular activities such as secretion, endocytosis, and the maintenance of organelle identity. creativebiolabs.net Rab proteins achieve this by cycling between two states: an active form bound to guanosine (B1672433) triphosphate (GTP) and an inactive form bound to guanosine diphosphate (B83284) (GDP). uniprot.orgcreativebiolabs.net In their active GTP-bound state, they recruit specific effector proteins to vesicle membranes, which then mediate vesicle formation, movement along the cytoskeleton, and ultimately, fusion with the target membrane. uniprot.orgebi.ac.uknih.gov

RAB15 operates within this established framework, primarily localizing to endosomal membranes and participating in the regulation of endocytosis and the recycling of cellular components. ontosight.aiabcam.com It is found in various endosomal compartments, including sorting endosomes and the endocytic recycling compartment (ERC). nih.govwikigenes.org Specifically, RAB15 directs membrane traffic from early endosomes to the recycling endosome. nih.govphysiology.org Its function is often discussed in the context of other Rab proteins it co-localizes and interacts with, such as RAB4, RAB5, and RAB11, which regulate different stages of endocytic trafficking. nih.govwikigenes.orgwjgnet.com For instance, while RAB5 is a key marker for early endosomes and RAB4 and RAB11 regulate fast and slow endocytic recycling, respectively, RAB15 appears to link these distinct endosomal compartments. creativebiolabs.netnih.govnih.gov This positioning suggests a nuanced role for RAB15 in sorting cargo for return to the cell surface or for other destinations within the cell.

Significance of RAB 15 Protein in Eukaryotic Cellular Homeostasis

Eukaryotic cellular homeostasis—the maintenance of a stable internal environment—relies heavily on the precise control of membrane trafficking. The endosomal recycling pathway, in which RAB15 is a key participant, is critical for this balance. abcam.com This pathway ensures that vital cell surface receptors and other membrane components are efficiently returned to the plasma membrane after being internalized. ontosight.aiabcam.com By regulating this recycling process, RAB15 helps maintain the proper composition of the cell surface, which is essential for cell signaling, nutrient uptake, and communication with the external environment. ontosight.ai

The significance of RAB15 is underscored by its interaction with specific effector proteins. A key effector is the RAB15 Effector Protein (REP15), which binds to the active, GTP-bound form of RAB15. nih.govmolbiolcell.org This interaction is crucial for the recycling of receptors, such as the transferrin receptor, from the endocytic recycling compartment back to the plasma membrane. nih.govuniprot.orgmdpi.com The proper functioning of RAB15 and its effectors ensures that the cell can respond appropriately to external stimuli and maintain its physiological balance. ontosight.aiabcam.com Dysregulation of this process can lead to abnormal cell surface receptor levels, potentially contributing to various disease states. ontosight.ai In polarized epithelial cells, which have distinct apical and basolateral surfaces, RAB15 is also involved in regulating trafficking pathways, further highlighting its importance in maintaining specialized cellular organization. wjgnet.comfrontiersin.org

Historical Perspective and Current Research Trajectories of this compound

The RAB15 protein was first identified in 1992 as a novel low molecular weight GTP-binding protein that was specifically expressed in the rat brain. nih.gov Early research focused on its basic characterization and localization, establishing its presence on early endosomal membranes in various cell types. wikigenes.org Studies in the early 2000s began to delineate its specific functions, demonstrating that RAB15 differentially regulates trafficking through sorting endosomes and the endocytic recycling compartment. nih.govwikigenes.org A significant milestone was the identification of its effector protein, REP15, which provided a molecular basis for its role in receptor recycling. nih.govmolbiolcell.org

Current research has expanded to explore the diverse roles of RAB15 in both health and disease. One major trajectory is its implication in cancer. Different alternatively spliced isoforms of RAB15 have been identified, with distinct tissue distributions and potential links to neuroblastoma. researchgate.net The aberrant activity of Rab proteins, including RAB15, can modulate tumorigenic processes. researchgate.net

Another active area of investigation is the role of RAB15 in specialized secretion pathways. Recent studies have revealed that RAB15, in addition to its endocytic functions, is located on Weibel-Palade bodies (WPBs), the storage organelles for von Willebrand factor in endothelial cells. biologists.com This research shows that RAB15 cooperates with another Rab protein, RAB27a, and a shared effector, Munc13-4, to regulate the exocytosis of WPBs. biologists.com Furthermore, very recent research from 2024 has implicated RAB15 in host-pathogen interactions, finding that the bacterium Ehrlichia chaffeensis upregulates host RAB15 to facilitate its own intracellular growth by inhibiting the fusion of its containing vesicle with lysosomes. mdpi.com These findings point to an expanding and multifaceted role for RAB15, far beyond its initially described function, with ongoing research continuing to uncover its importance in complex cellular processes and disease.

Interactive Data Tables

Table 1: RAB15 Protein Profile

FeatureDescriptionSource(s)
Protein Family Ras superfamily of small GTPases ontosight.aiebi.ac.uk
Primary Function Regulation of intracellular membrane trafficking, particularly endocytic recycling. ontosight.aiuniprot.orgabcam.com
Cellular Localization Endosome membrane, endocytic recycling compartment (ERC), perinuclear region. uniprot.orguniprot.orgnih.gov
Mechanism Cycles between an inactive GDP-bound state and an active GTP-bound state. uniprot.orgcreativebiolabs.net
Human Gene RAB15 uniprot.org

Table 2: Key Protein Interactions of RAB15

Interacting ProteinType of ProteinFunctional Context of InteractionSource(s)
REP15 Effector ProteinBinds active RAB15-GTP to regulate receptor recycling from the ERC. nih.govuniprot.orgmdpi.com
RAB4 Rab GTPaseCo-localizes on sorting/early endosomes; involved in fast recycling. nih.govwikigenes.orgwjgnet.com
RAB5 Rab GTPaseCo-localizes on early endosomes; involved in early endocytosis. nih.govwikigenes.orgwjgnet.com
RAB11 Rab GTPaseCo-localizes on the endocytic recycling compartment; involved in slow recycling. nih.govwikigenes.orgwjgnet.com
RAB27a Rab GTPaseCooperates with RAB15 in the secretion of Weibel-Palade bodies. biologists.com
Munc13-4 Effector ProteinActs as an effector for both RAB15 and RAB27a in WPB exocytosis. biologists.com

Compounds Mentioned in this Article

Guanosine diphosphate (GDP)

Guanosine triphosphate (GTP)

Munc13-4

RAB11

RAB15

RAB15 Effector Protein (REP15)

RAB27a

RAB4

RAB5

von Willebrand factor

Properties

CAS No.

146887-79-8

Molecular Formula

C139H224N38O32S

Synonyms

RAB 15 protein

Origin of Product

United States

Molecular Mechanisms of Rab 15 Protein Function

Guanine (B1146940) Nucleotide Cycling and Conformational Regulation of RAB15 Protein

The functional state of RAB15 is intrinsically linked to the guanine nucleotide it binds. This "on/off" switch mechanism is a hallmark of the Rab GTPase family and is fundamental to its role in orchestrating vesicular transport. researchgate.netmolbiolcell.org The transition between the active and inactive states involves significant conformational changes, primarily within the protein's "switch" regions. embopress.org

GTP-Bound Active State of RAB15 Protein

When bound to GTP, RAB15 adopts its active conformation, enabling it to interact with downstream effector proteins. uniprot.orguniprot.org This interaction is crucial for the execution of its functions in membrane trafficking, which include vesicle formation, movement, tethering, and fusion. uniprot.orguniprot.org The active, GTP-bound form of RAB15 is competent to recruit specific effector molecules to membranes, thereby dictating the fate of transport vesicles. embopress.orgnih.gov One such effector is the RAB15 Effector Protein (REP15), which specifically binds to the GTP-bound form of RAB15 at the endocytic recycling compartment. nih.gov This interaction is essential for regulating the recycling of receptors, such as the transferrin receptor. nih.govstring-db.org

Mutations can be introduced to lock RAB15 in a constitutively active state, such as the Q67L mutant, which mimics the GTP-bound form and is used experimentally to study its active functions. nih.gov

GDP-Bound Inactive State of RAB15 Protein

In its GDP-bound state, RAB15 is considered inactive. uniprot.orguniprot.org In this conformation, it is unable to bind to its downstream effectors and carry out its regulatory functions in membrane trafficking. researchgate.net The transition to the inactive state occurs through the hydrolysis of GTP to GDP, a process that can be accelerated by specific regulatory proteins. uniprot.orguniprot.org

Experimental studies often utilize a T22N mutant of RAB15 to mimic the GDP-bound state. nih.gov This mutant has a lower affinity for GTP and is used to investigate the consequences of RAB15 inactivation. nih.gov The inactive, GDP-bound form of RAB15 is recognized by other regulatory proteins that control its solubility and membrane association. researchgate.netembopress.org

Regulation of RAB15 Protein by Modulatory Proteins

The precise control of RAB15's activity is achieved through the action of several classes of modulatory proteins that influence its guanine nucleotide-binding state and its localization within the cell. uniprot.orguniprot.orgresearchgate.net

Guanine Nucleotide Exchange Factors (GEFs) Regulating RAB15 Protein Activity

Guanine Nucleotide Exchange Factors (GEFs) are responsible for activating RAB15. uniprot.orguniprot.orgresearchgate.net They promote the dissociation of the tightly bound GDP, allowing the more abundant cytosolic GTP to bind in its place. researchgate.netresearchgate.net This exchange switches RAB15 to its active, GTP-bound conformation. researchgate.net While specific GEFs for many Rab proteins have been identified, the dedicated GEFs for RAB15 are not as well-characterized. However, MSS4 has been shown to stimulate guanine nucleotide exchange on a subset of Rab GTPases, including RAB15. embopress.orgpnas.org

GTPase Activating Proteins (GAPs) Influencing RAB15 Protein Inactivation

To inactivate RAB15, GTPase Activating Proteins (GAPs) come into play. uniprot.orguniprot.orgresearchgate.net These proteins enhance the intrinsic GTP hydrolysis activity of RAB15, accelerating the conversion of GTP to GDP. researchgate.netebi.ac.uk This "off-switch" mechanism ensures that the active state of RAB15 is transient and spatially controlled. researchgate.net The TBC (Tre-2/Bub2/Cdc16) domain-containing proteins are a major family of Rab-GAPs. nih.gov While a specific GAP with a preference for RAB15 has not been definitively identified, the general mechanism of GAP-mediated inactivation is a crucial aspect of its function. uniprot.orguniprot.org

GDP Dissociation Inhibitors (GDIs) and the Cytosol-Membrane Cycle of RAB15 Protein

GDP Dissociation Inhibitors (GDIs) play a critical role in regulating the subcellular localization of RAB15. uniprot.orguniprot.orgresearchgate.net GDIs bind to the inactive, GDP-bound form of Rab proteins, including presumably RAB15. nih.govebi.ac.ukwikipedia.org This interaction has two key consequences: it prevents the exchange of GDP for GTP, thus keeping the Rab protein in its inactive state, and it masks the C-terminal geranylgeranyl group, a lipid modification that anchors Rab proteins to membranes. nih.govwikipedia.org By forming a soluble complex, GDIs extract inactive RAB15 from the membrane and sequester it in the cytosol. researchgate.netwikipedia.org This process is reversible and allows for the recycling of Rab proteins between different membrane compartments. wikipedia.org

Modulatory Protein Class Function Effect on RAB15 Key Interacting Partner(s)
Guanine Nucleotide Exchange Factors (GEFs)Promote the exchange of GDP for GTP. researchgate.netresearchgate.netActivation (On-switch). researchgate.netMSS4 embopress.orgpnas.org
GTPase Activating Proteins (GAPs)Enhance GTP hydrolysis. researchgate.netebi.ac.ukInactivation (Off-switch). researchgate.netTBC domain family proteins (general) nih.gov
GDP Dissociation Inhibitors (GDIs)Bind to GDP-bound Rab, prevent GDP dissociation, and solubilize from the membrane. nih.govwikipedia.orgSequestration in the cytosol in an inactive state. researchgate.netwikipedia.orgGeneral Rab GDIs nih.govebi.ac.uk

Post-Translational Modifications of RAB15 Protein

Post-translational modifications (PTMs) are crucial for regulating the function, localization, and stability of proteins. thermofisher.comwikipedia.orgplos.org For the RAB15 protein, a member of the Ras superfamily of small GTPases, PTMs are essential for its role in intracellular membrane trafficking. These modifications act as molecular switches, controlling the protein's association with membranes and its interaction with regulatory and effector proteins. nih.govnih.gov The primary and most well-understood PTM of RAB proteins, including RAB15, is prenylation. Phosphorylation is another key modification that modulates the activity of Rab proteins, and while less is known specifically about RAB15 phosphorylation, the general principles provide a framework for its regulation.

Role of Prenylation in RAB15 Protein Membrane Association

Prenylation is a form of lipidation that involves the covalent attachment of hydrophobic isoprenoid moieties to cysteine residues at or near the C-terminus of a protein. mdpi.comfrontiersin.org This modification is indispensable for the membrane association of Rab GTPases, as the lipid anchor facilitates their insertion into the lipid bilayer of cellular organelles and vesicles. nih.govresearchgate.net In the absence of prenylation, Rab proteins remain in the cytosol and are non-functional. nih.gov

For most Rab proteins, including RAB15, the specific type of prenylation is geranylgeranylation, which involves the addition of two 20-carbon geranylgeranyl groups. researchgate.netnih.gov This process is catalyzed by a multi-component enzymatic machinery. Initially, a newly synthesized and unprenylated Rab protein is recognized and bound by the Rab Escort Protein (REP). nih.govresearchgate.net The REP-Rab complex then serves as a substrate for Rab Geranylgeranyl Transferase (RGGT), also known as GGTase-II. researchgate.netnih.gov RGGT catalyzes the transfer of two geranylgeranyl moieties from geranylgeranyl pyrophosphate (GGPP) to the C-terminal cysteine residues of the Rab protein. researchgate.net Following geranylgeranylation, REP escorts the now hydrophobic Rab protein to its specific target membrane. nih.govresearchgate.net The UniProt database entry for the rat ortholog of RAB15 explicitly annotates S-geranylgeranyl cysteine modifications at its C-terminus, providing strong evidence for this process. uniprot.org

The key components involved in the prenylation of RAB15 are summarized in the table below.

ComponentNameFunction in RAB15 Prenylation
SubstrateRAB15 ProteinThe protein undergoing modification.
ChaperoneRab Escort Protein (REP)Binds to unprenylated RAB15 and presents it to the catalytic enzyme. nih.govresearchgate.net
EnzymeRab Geranylgeranyl Transferase (RGGT)Catalyzes the transfer of geranylgeranyl groups to RAB15. researchgate.netnih.gov
Lipid DonorGeranylgeranyl Pyrophosphate (GGPP)Provides the hydrophobic isoprenoid groups for the modification. researchgate.net

Phosphorylation-Mediated Modulation of RAB15 Protein Activity and Localization

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a widespread regulatory mechanism for protein function. wikipedia.org In the context of Rab GTPases, phosphorylation can profoundly impact their activity and localization by altering their conformation and interaction with other proteins. nih.gov This modification can influence the Rab protein's intrinsic GTP hydrolysis rate and its affinity for GDP and GTP. nih.gov

Furthermore, phosphorylation can modulate the binding of Rab proteins to their regulatory proteins, namely Guanine nucleotide Exchange Factors (GEFs), which promote the active GTP-bound state, and GTPase Activating Proteins (GAPs), which facilitate the return to the inactive GDP-bound state. nih.gov It can also affect interactions with effector proteins, which are the downstream mediators of the Rab protein's function. nih.gov While specific kinases and phosphatases that act on RAB15 have not been extensively characterized in targeted studies, large-scale phosphoproteomic analyses serve as a valuable resource for identifying potential phosphorylation sites. biocuckoo.cnembopress.org The functional consequences of these potential phosphorylations on RAB15 remain an area for future investigation.

The general effects of phosphorylation on Rab protein function are outlined in the table below.

Functional AspectEffect of Phosphorylation
Conformation Alters the three-dimensional structure of the protein. wikipedia.org
Nucleotide Binding Can modify the affinity for GTP and GDP. nih.gov
Regulator Interaction Can enhance or inhibit binding to GEFs and GAPs. nih.gov
Effector Interaction Can modulate the binding to downstream effector proteins. nih.gov
Subcellular Localization Can influence the targeting and association with specific membranes.

Other Identified Post-Translational Modifications and their Impact on RAB15 Protein

Beyond prenylation and phosphorylation, Rab GTPases can be subject to a variety of other post-translational modifications, including ubiquitination, acetylation, and AMPylation. nih.gov These modifications add further layers of regulation to the intricate control of membrane trafficking. For instance, ubiquitination can target Rab proteins for degradation or modulate their interactions, while AMPylation has been shown to inactivate certain Rab proteins during bacterial infections.

However, based on currently available scientific literature, there is limited specific information regarding other post-translational modifications of the RAB15 protein itself. While it is plausible that RAB15 may be regulated by such modifications, detailed experimental evidence identifying these PTMs on RAB15 and characterizing their functional impact is not yet prominent. Future research employing advanced proteomic techniques will be instrumental in uncovering the full spectrum of PTMs that govern RAB15 function.

Subcellular Localization and Dynamic Distribution of Rab 15 Protein

RAB 15 Protein Association with Endosomal Compartments

RAB 15 is primarily associated with endosomal membranes, key organelles involved in the sorting and trafficking of internalized molecules. genecards.orgabcam.comresearchgate.net Its presence on these compartments highlights its involvement in the intricate network of endocytic routes.

Sorting Endosomes (SEs) and this compound Co-localization

Research indicates that RAB 15 co-localizes with markers of sorting endosomes (SEs), such as RAB4, RAB5, and the transferrin receptor (TfR). ebi.ac.uknih.govwjgnet.com This co-localization suggests a role for RAB 15 in the early stages of endocytosis and the initial sorting events that occur within SEs. Studies have shown that RAB 15 influences transferrin receptor trafficking through sorting endosomes. nih.govnih.govdntb.gov.ua While RAB 15 is present on SEs, its effector protein, REP15, does not co-localize with RAB 15, RAB4, or early endosome antigen 1 (EEA1) on sorting endosomes, indicating compartment-specific effector interactions. nih.govnih.govmolbiolcell.org

Endocytic Recycling Compartment (ERC) and this compound Localization Dynamics

RAB 15 is also found on the endocytic recycling compartment (ERC), co-localizing with RAB11. ebi.ac.uknih.govmolbiolcell.org The ERC is a crucial hub for the recycling of internalized receptors and lipids back to the plasma membrane. RAB 15's presence here, particularly in a perinuclear distribution, suggests its involvement in the slower recycling pathway originating from the ERC. nih.gov Studies have demonstrated that RAB 15 differentially regulates transferrin receptor trafficking through both SEs and the ERC, implying a mechanism involving distinct RAB15-effector interactions at these compartments. nih.govnih.govdntb.gov.ua The Rab15 effector protein (REP15) specifically colocalizes with RAB15 and RAB11 on the ERC and plays a role in regulating receptor recycling from this compartment. nih.govnih.govmolbiolcell.org Overexpression or depletion of REP15 has been shown to inhibit transferrin receptor recycling from the ERC without affecting recycling from sorting endosomes. nih.govnih.gov

Perinuclear Localization of this compound

RAB 15 exhibits a perinuclear localization pattern in cells, consistent with its presence on the ERC, which is typically situated in the perinuclear region. uniprot.orggenecards.orgnih.gov This localization further supports its role in the endocytic recycling pathway. Confocal microscopy studies have shown punctate RAB 15 staining in the perinuclear region of cells. nih.gov

Plasma Membrane Localization and Functional Implications of this compound

RAB 15 has also been reported to be localized at the plasma membrane. uniprot.orggenecards.orgtsinghua-gd.orgwikipedia.org This localization suggests potential roles in processes occurring at the cell surface, such as regulating the internalization of specific molecules or influencing membrane dynamics. While the precise functional implications of RAB 15's plasma membrane localization are still being elucidated, its presence there indicates a broader involvement in membrane trafficking beyond just endosomal compartments. Some studies suggest a role in protein localization to the plasma membrane. tsinghua-gd.orgwikipedia.org

Ciliary Localization of this compound

RAB 15 has been identified as a protein localized to the cilium. uniprot.orggenecards.orgtsinghua-gd.orgwikipedia.org Primary cilia are important organelles involved in various signaling pathways and their proper function relies on the selective transport of proteins to the ciliary membrane. While the specific role of RAB 15 in ciliary function is an area of ongoing research, its localization there suggests a potential involvement in ciliary protein trafficking or signaling events. Some studies broadly categorize RAB15 as a cilia-associated RAB. elifesciences.org

Differential Compartment Specificity and Dynamic Trafficking of this compound

The differential localization of RAB 15 to both sorting endosomes and the endocytic recycling compartment, along with its presence at the plasma membrane and cilium, highlights its dynamic trafficking and compartment specificity. uniprot.orgebi.ac.ukgenecards.orgnih.govtsinghua-gd.orgwikipedia.org RAB proteins are known for their ability to cycle between the cytosol and specific membrane compartments, and this dynamic behavior is crucial for their function in regulating membrane traffic. physiology.org The distinct sets of effector proteins that interact with RAB 15 at different locations, such as REP15 at the ERC but not SEs, further contribute to the compartment-specific functions of RAB 15. nih.govnih.govmolbiolcell.org This differential compartment specificity and dynamic trafficking allow RAB 15 to regulate distinct steps within the complex endocytic and recycling pathways. ebi.ac.uknih.govnih.govdntb.gov.ua

Subcellular Localization of this compound

CompartmentPresence of RAB 15Co-localization with MarkersNotes
Sorting Endosomes (SEs)YesRAB4, RAB5, Transferrin Receptor (TfR)Involved in early endocytosis and initial sorting. ebi.ac.uknih.govwjgnet.com
Endocytic Recycling Compartment (ERC)YesRAB11, REP15Involved in slower recycling pathway; Perinuclear distribution. ebi.ac.uknih.govmolbiolcell.org
Perinuclear RegionYesCoincides with ERC localizationConsistent with ERC location. uniprot.orggenecards.orgnih.gov
Plasma MembraneYesSuggests roles at the cell surface. uniprot.orggenecards.orgtsinghua-gd.orgwikipedia.org
CiliumYesPotential role in ciliary protein trafficking or signaling. uniprot.orggenecards.orgtsinghua-gd.orgwikipedia.org

Protein Protein Interaction Networks and Effector Systems of Rab 15 Protein

Identification and Functional Characterization of RAB15 Protein Effectors

Effector proteins are key downstream molecules that bind to active Rab GTPases, enabling them to regulate various steps of membrane transport, such as vesicle formation, movement, tethering, and fusion uniprot.orgresearchgate.nettandfonline.comphysiology.org. The identification and characterization of RAB15 effectors have provided significant insights into its cellular roles.

RAB15 Effector Protein (REP15) as a Key Interactor for RAB15 Protein

REP15 (RAB15 Effector Protein) has been identified as a novel and specific binding partner for GTP-bound RAB15 nih.govnih.govrepec.org. Research indicates that REP15 is compartment-specific, primarily colocalizing with RAB15 and RAB11 on the endocytic recycling compartment (ERC), but not with RAB15, RAB4, or EEA1 on sorting endosomes nih.gov. This specific localization suggests a dedicated role for the RAB15-REP15 interaction at the ERC nih.gov. Studies using yeast two-hybrid assays and biochemical validation have confirmed the direct interaction between REP15 and GTP-bound RAB15 nih.govnih.govresearchgate.net.

Other Identified Effector Molecules (e.g., Mss4) and their Interaction with RAB15 Protein

Beyond REP15, other proteins have been identified as interacting partners for RAB15. Mammalian suppressor of Sec4 (Mss4), the mammalian homologue of yeast Dss4, was found to interact with RAB15 in a yeast two-hybrid screen nih.govnih.govbiologists.com. Interestingly, Mss4 shows a preferential binding to GDP-bound and nucleotide-free forms of RAB15, consistent with its proposed role as a chaperone that stabilizes target Rabs in their nucleotide-free state nih.govembopress.org. Mutational analysis of RAB15 has shown that lysine (B10760008) at position 48 (K48Q) is important for the binding of RAB15-GDP to Mss4 nih.govwikigenes.org.

Other identified interacting proteins for RAB15 include members of the MICAL family (MICAL1, MICAL3, MICALCL), EHBP1, and EHBP1L1, which interact with the GTP-bound form of RAB15 uniprot.org. Additionally, Munc13-4 has been identified as a novel binding protein for RAB15 biologists.com. These diverse interactions highlight the multifaceted roles of RAB15 in cellular processes.

A summary of some known RAB15 interacting proteins is presented in the table below:

Interacting ProteinRAB15 Binding StateInteraction Type/NotesSource(s)
REP15GTP-boundSpecific effector, colocalizes at ERC, involved in receptor recycling nih.govnih.govrepec.org
Mss4GDP-bound, Nucleotide-freeProposed chaperone, modulates RAB15 effect on endocytosis and endosome fusion nih.govnih.govembopress.orgwikigenes.org
MICAL1GTP-boundInteractor uniprot.org
MICAL3GTP-boundInteractor uniprot.org
MICALCLGTP-boundInteractor uniprot.org
EHBP1GTP-boundInteractor uniprot.org
EHBP1L1GTP-boundInteractor uniprot.org
Munc13-4Not specifiedNovel binding protein, potentially links RAB15 to exocytosis in specific contexts biologists.com
RAB3 paralogsGTP-boundIdentified via yeast two-hybrid and validated biochemically, distinct REP15 interaction nih.govrepec.orgresearchgate.net
RAB34GTP-boundIdentified via yeast two-hybrid and validated biochemically, distinct REP15 interaction nih.govrepec.orgresearchgate.net
EEA1Not specifiedInteractor identified in interaction networks string-db.org
RABGGTBNot specifiedInteractor identified in interaction networks string-db.org
CHMNot specifiedInteractor identified in interaction networks string-db.org
MAPK1IP1LNot specifiedInteractor identified in interaction networks string-db.org
CHMLNot specifiedInteractor identified in interaction networks string-db.org
TFRCNot specifiedInteractor identified in interaction networks (Transferrin Receptor) string-db.org
RAB3IPNot specifiedInteractor identified in interaction networks string-db.org

Functional Consequences of Effector Binding to RAB15 Protein

The binding of effector proteins to RAB15 is critical for executing its downstream functions in membrane trafficking. These interactions modulate various cellular processes, particularly within the endosomal system.

Modulation of Receptor Trafficking Pathways by RAB15 Protein-Effector Complexes

RAB15 plays a significant role in the trafficking of receptors, notably the transferrin receptor (TfR) nih.govwikigenes.orgwjgnet.com. It differentially regulates TfR trafficking through sorting endosomes and the endocytic recycling compartment nih.govwikigenes.org. The interaction with REP15 is particularly important for receptor recycling from the ERC nih.govwjgnet.com. Overexpression or depletion of REP15 has been shown to inhibit TfR recycling from the ERC without affecting trafficking through sorting endosomes, highlighting the compartment-specific function of the RAB15-REP15 complex in the slow recycling pathway nih.gov. RAB15 also regulates trafficking from apical recycling endosomes to the basolateral plasma membrane in polarized cells wjgnet.com.

Regulation of Vesicle Budding, Movement, and Fusion by RAB15 Protein Effector Interactions

Rab GTPases, including RAB15, are central regulators of vesicle dynamics, controlling budding, movement, tethering, and fusion uniprot.orgresearchgate.netphysiology.org. Through its effectors, RAB15 influences these steps within the endocytic pathway. For instance, interactions between RAB15 and Mss4 have been shown to modulate homotypic sorting endosome fusion in vitro nih.govwikigenes.org. While the precise mechanisms by which all RAB15 effectors regulate these processes are still being elucidated, their binding to active RAB15 on specific membranes facilitates the recruitment of the necessary machinery for vesicle transport and fusion events uniprot.orgresearchgate.netphysiology.org.

Interplay of RAB15 Protein with Other Rab GTPases

RAB proteins often function in concert and their activities can be coordinated or even antagonistic wikigenes.orgnih.gov. RAB15 has been shown to colocalize with several other Rab GTPases on endosomal membranes, including RAB4, RAB5, and RAB11 nih.govbiologists.comwikigenes.orgwjgnet.com. This colocalization suggests potential interplay and coordination of trafficking events.

RAB15 has been reported to potentially interfere with RAB5 function, either by sequestering RAB5 effectors or through novel effector interactions nih.govwikigenes.org. While RAB15 does not directly interact with the well-known RAB5 effectors rabex-5 and rabaptin-5, its influence on early endocytic trafficking, where RAB5 is a key regulator, points to a complex interplay nih.govwikigenes.org.

REP15, a key RAB15 effector, also interacts with RAB3 paralogs (RAB3A-D) and RAB34, indicating that REP15 is not exclusively a RAB15 effector and may serve as a point of coordination between different Rab pathways uniprot.orgnih.govrepec.org. The interaction of Munc13-4 with both RAB15 and RAB27 suggests a potential link mediated by this effector in specific trafficking routes, such as Weibel-Palade body exocytosis biologists.com.

RAB15's presence on both sorting endosomes and the endocytic recycling compartment, alongside Rabs like RAB4, RAB5, and RAB11 that are characteristic of these compartments, suggests it may play a role in linking or coordinating transport between these distinct endosomal populations nih.govbiologists.comwikigenes.orgwjgnet.com. Studies with constitutively inactive RAB15 mutants have shown differential effects on transport through SEs and the ERC, further supporting the idea of RAB15 influencing distinct endosomal pathways nih.gov.

The interplay between RAB15 and other Rabs is crucial for the precise spatial and temporal regulation of membrane trafficking events within the cell.

Cooperative Interactions with Rab4, Rab11, and Related Rab Proteins

RAB15 exhibits colocalization with other Rab proteins involved in endosomal trafficking, including Rab4 and Rab11 ebi.ac.uknih.govbiorxiv.org. Rab4 is primarily associated with fast recycling pathways from sorting endosomes, while Rab11 is a marker for the endocytic recycling compartment and is involved in slower recycling routes mdpi.comnih.gov. The colocalization of RAB15 with both Rab4 on SEs and Rab11 on the ERC suggests that RAB15 may serve to link these distinct endosomal compartments nih.gov. Studies using constitutively inactive RAB15 mutants have indicated that RAB15 can differentially regulate transport through SEs and the ERC, further supporting a role in coordinating trafficking between these compartments nih.gov. While REP15, a RAB15 effector, colocalizes with RAB15 and Rab11 on the ERC, it does not directly interact with Rab11 nih.govmolbiolcell.org. Similarly, REP15 does not interact directly with Rab4 or Rab5 nih.govmolbiolcell.org. This suggests that RAB15's cooperative interactions with Rab4 and Rab11 may be mediated through other, as yet unidentified, shared effectors or through indirect mechanisms that influence the activity or localization of these Rab proteins.

Distinct Interactions with Rab3 Paralogs and Rab34

Beyond its interactions within the endosomal recycling network, RAB15's effector protein, REP15, has been shown to interact with Rab3 paralogs (Rab3A, Rab3B, Rab3C, Rab3D) and Rab34 nih.govnih.govresearchgate.netresearchgate.net. These interactions were identified through yeast two-hybrid screens and validated by co-localization and biochemical experiments nih.govresearchgate.net. Crystal structures of REP15 in complex with Rab3B and Rab3C have provided mechanistic insights into these interactions, revealing that REP15 adopts a globular structure distinct from other known Rab15, Rab3, and Rab34 effectors nih.govnih.govresearchgate.net. Detailed biochemical studies indicate that REP15 is selective for Rab15, Rab3 paralogs, and Rab34, and does not bind to other evolutionarily similar Rab GTPases nih.govresearchgate.net. Mutational analyses have further elucidated the molecular basis for this Rab selectivity nih.govresearchgate.net. The interaction with Rab3 paralogs suggests a potential role for RAB15, via REP15, in processes related to synaptic vesicle membrane flow, as Rab3A is implicated in this function abcam.comstring-db.org.

Functional Crosstalk within the Rab GTPase Network Involving RAB 15 Protein

The intricate nature of intracellular trafficking relies on coordinated action and crosstalk among different Rab GTPases nih.govnih.gov. RAB15's localization to both SEs and the ERC and its interactions with effectors like REP15 that also bind Rab11, Rab3 paralogs, and Rab34, highlight its potential role in mediating functional crosstalk within the broader Rab GTPase network nih.govbiorxiv.orgnih.govresearchgate.net. While direct interactions between RAB15 and Rab4 or Rab11 have not been reported for REP15, the colocalization and differential regulation of trafficking suggest that RAB15's activity influences or is influenced by these other Rabs nih.govmolbiolcell.org. This could occur through a cascade of Rab activation and inactivation, where the activity of one Rab influences the GEFs or GAPs of another, thereby directing the flow of vesicles mdpi.comnih.gov. Effectors can also facilitate crosstalk by binding to multiple Rabs or by possessing domains that regulate the nucleotide state of other Rabs nih.gov. The identification of REP15 as an effector interacting with both RAB15 and members of the Rab3 and Rab34 families suggests a mechanism by which RAB15 could be functionally linked to processes typically associated with these other Rabs, such as synaptic vesicle dynamics or other specialized trafficking pathways abcam.comnih.govresearchgate.netstring-db.org. Further research is needed to fully delineate the mechanisms and functional consequences of the crosstalk involving RAB15 within the complex Rab GTPase network.

Association of this compound with Endosomal Sorting Complexes Required for Transport (ESCRT)

RAB15 has been reported to interact with proteins that are part of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, influencing the organization of the endosomal system abcam.com. The ESCRT machinery is crucial for various membrane dynamics processes, including the sorting of ubiquitinated cargo into multivesicular bodies, budding of vesicles, and membrane repair nih.gov. ESCRT complexes are generally divided into ESCRT-0, -I, -II, and -III, which act in a coordinated manner nih.gov. While the specific ESCRT components that interact with RAB15 are not detailed in the provided search results, the reported association suggests a role for RAB15 in processes regulated by ESCRT, potentially related to the sorting and trafficking of specific cargo within the endosomal system or the maintenance of endosomal membrane integrity abcam.comnih.gov.

Investigation of this compound Lipid-Binding Interactions and Membrane Stabilization

Rab proteins, including RAB15, are typically lipid-modified at their C-terminus, which is essential for their membrane attachment and function ebi.ac.ukuniprot.org. This lipid modification, often geranylgeranylation, facilitates the association of Rabs with specific membranes where they exert their regulatory roles ebi.ac.ukmdpi.comstring-db.orguniprot.org. The cycling of Rabs between the membrane-bound, GTP-bound state and the cytosolic, GDP-bound state (often in complex with Guanine (B1146940) nucleotide dissociation inhibitors or GDIs) is crucial for their function ebi.ac.ukmdpi.com. GDIs facilitate Rab recycling by masking the C-terminal lipid modification and promoting cytosolic localization ebi.ac.uk.

While the provided information confirms that RAB15 is lipid-modified and membrane-associated, detailed research findings specifically on RAB15's direct lipid-binding interactions and its role in membrane stabilization are limited ebi.ac.ukuniprot.org. However, the broader context of membrane protein research indicates that lipids play a critical role in stabilizing membrane protein structure and function, and specific lipid-protein interactions can modulate the activity and oligomeric state of membrane proteins mdpi.comnih.govnih.gov. It is plausible that specific lipid environments within the sorting endosomes and endocytic recycling compartment contribute to the proper localization and function of RAB15 and its effectors, and that RAB15's lipid modification and potential specific lipid interactions are important for its role in regulating membrane trafficking and potentially influencing membrane stability within these compartments. Further investigation is needed to fully understand the specific lipid-binding profile of RAB15 and how these interactions contribute to its function and the stability of the endosomal membranes it regulates.

Cellular and Physiological Roles of Rab 15 Protein

Regulation of Endocytosis and Receptor Recycling Pathways by RAB15 Protein

RAB15 plays a significant role in the endocytic pathway, the process by which cells internalize molecules. ontosight.ainih.gov It is involved in receptor-mediated endocytosis and is localized to endosome membranes and the perinuclear region of the cytoplasm. nih.govnih.govuniprot.org Following internalization, RAB15 helps direct the sorting of cargo within the endosomal system. nih.gov The protein is found on early endosomes, where it co-localizes with other key Rab proteins like Rab4 and Rab5, as well as on the endocytic recycling compartment (ERC), where it co-localizes with Rab11. nih.govwikigenes.org This distribution suggests that RAB15 functions as a modulator linking these distinct endosomal compartments. nih.gov Overexpression of certain RAB15 mutants can alter the rate of endosome fusion and affect both the internalization and recycling of receptors from early endosomes. wjgnet.com

The trafficking of the transferrin receptor (TfR) is a classic model for studying receptor recycling, and RAB15 has been shown to be a crucial regulator in this process. nih.govebi.ac.uk RAB15 differentially regulates the movement of the TfR through two main endocytic compartments: sorting endosomes (SEs) and the endocytic recycling compartment (ERC). nih.govwikigenes.org The protein's function is mediated in part by its interaction with specific effector proteins that are unique to each compartment. nih.gov

One key effector is the RAB15 effector protein (REP15). molbiolcell.orgnih.gov REP15 specifically binds to the active, GTP-bound form of RAB15. uniprot.orgnih.gov This interaction is compartment-specific, occurring on the ERC but not on sorting endosomes. molbiolcell.orgnih.gov This finding highlights that RAB15's influence on TfR trafficking is context-dependent, relying on different effector interactions at different stages of the endocytic pathway. nih.govwikigenes.org For instance, the expression of a guanine (B1146940) nucleotide-deficient RAB15 mutant was found to stimulate the slow recycling of TfR from the ERC without impacting the rapid recycling from sorting endosomes. nih.gov

Eukaryotic cells utilize two primary routes for recycling receptors back to the plasma membrane: a rapid pathway directly from sorting endosomes and a slower pathway that transits through the endocytic recycling compartment (ERC). nih.govwjgnet.com RAB15 is instrumental in modulating these distinct pathways. nih.govphysiology.org The fast recycling route is largely regulated by Rab4, while the slower route is mediated by Rab11, which is located on the ERC. nih.govwjgnet.commdpi.com

RAB15, through its specific effectors, helps to mechanistically distinguish between these two modes of recycling. nih.gov The protein REP15, an effector for RAB15, is localized specifically to the ERC and is essential for the slow recycling of the TfR from this compartment. molbiolcell.orgnih.gov Overexpression or depletion of REP15 inhibits TfR recycling from the ERC but does not affect the fast recycling from sorting endosomes. molbiolcell.orgnih.gov This demonstrates that RAB15 and its effectors provide a regulatory layer that ensures the proper sorting and timing of receptor return to the cell surface, distinguishing between the rapid and slow recycling circuits. nih.gov

Contributions of RAB15 Protein to Vesicular Transport and Membrane Fusion Events

As a member of the Rab GTPase family, RAB15 is fundamentally involved in the mechanics of vesicular transport. mdpi.comcreativebiolabs.net Rab proteins are master regulators of this process, governing vesicle formation, motility along the cytoskeleton, and the eventual tethering and fusion of vesicles with their target membranes. molbiolcell.orgmdpi.combiologists.com Overexpression of wild-type and constitutively active RAB15 mutants has been shown to decrease the rate of homotypic fusion of early endosomes. wjgnet.com Conversely, expressing a constitutively inactive form of RAB15 stimulates this fusion. wjgnet.com This indicates that the nucleotide-bound state of RAB15 is critical for regulating membrane fusion events within the early endocytic pathway. wjgnet.com The protein may exert this control by competing for or sequestering effectors that are also used by other Rab proteins, such as Rab5, or through its own unique set of effector interactions. wikigenes.org

Role of RAB15 Protein in Regulated Secretory Pathways

Beyond its well-established role in endocytosis, RAB15 is also implicated in exocytosis, specifically in the positive regulation of the regulated secretory pathway. nih.govnih.govgenecards.org This pathway involves the storage of molecules in secretory vesicles or granules, which then fuse with the plasma membrane only in response to a specific stimulus. ahajournals.org

Research has identified RAB15 as a positive regulator of secretion in certain cell types. nih.govgenecards.org In studies on the secretion of von Willebrand factor (VWF) from endothelial cells, the depletion of RAB15 using siRNA resulted in a significant reduction in VWF release. nih.govresearchgate.net This demonstrates that RAB15 is necessary for efficient exocytosis of these specialized secretory granules. nih.govbiologists.com

The secretion of von Willebrand factor (VWF), a crucial blood clotting protein, from endothelial cells provides a specific example of RAB15's role in regulated exocytosis. ahajournals.orgnih.gov VWF is stored in large secretory organelles called Weibel-Palade bodies (WPBs). ahajournals.orgnih.gov During their maturation, WPBs acquire a specific set of Rab proteins, including RAB15, Rab3A, Rab3D, and Rab27A, which are all required for the efficient secretion of VWF upon stimulation. ahajournals.orgnih.gov

RAB15's role in this process appears to be cooperative with other Rabs, particularly Rab27A. biologists.com Both RAB15 and Rab27A interact with the effector protein Munc13-4, which is involved in priming secretory granules for fusion. nih.govbiologists.com Simultaneous knockdown of both RAB15 and Rab27A leads to a greater reduction in VWF secretion than the knockdown of either protein alone, suggesting they function in an additive manner. biologists.com The involvement of an endocytic Rab like RAB15 in an exocytic process suggests a potential link between the endocytic and secretory pathways, possibly related to the delivery of components from endosomes to maturing WPBs. nih.gov

Participation of RAB 15 Protein in Synaptic Vesicle Membrane Dynamics

RAB15, a member of the Ras superfamily of small GTPases, is a key regulator of intracellular membrane trafficking. uniprot.orguniprot.org It is particularly abundant in neural tissues, with high expression in the brain, suggesting a significant role in neuronal processes. nih.govabcam.com Research indicates that RAB15 is localized to the presynapse and may play a crucial part in the complex life cycle of synaptic vesicles (SVs), which are responsible for neurotransmitter release. uniprot.orgorigene.com

The primary evidence for RAB15's role in the nerve terminal comes from studies showing that its expression pattern closely overlaps with that of RAB3A, a well-characterized protein localized to synaptic vesicles and essential for regulating neurotransmitter release. nih.gov This co-expression has led to the hypothesis that RAB15 may act in concert with RAB3A to control aspects of synaptic vesicle membrane flow. uniprot.orguniprot.orgnih.govstring-db.org While RAB3A is involved in the exocytosis phase of the SV cycle, RAB15's function appears to be linked to the endocytic and recycling pathways that retrieve and regenerate vesicles after neurotransmitter release.

RAB15 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to recruit downstream effector proteins. uniprot.orgabcam.com Its best-characterized role is in the regulation of endocytosis and recycling. abcam.comnih.gov It is known to direct membrane traffic from early endosomes to the recycling endosome. mdpi.com This function is critical in the nerve terminal, where SV components must be efficiently sorted and recycled to maintain the vesicle pool for sustained synaptic transmission. Following exocytosis, SV proteins are retrieved from the presynaptic membrane, often via endosomal intermediates, a process where endocytic Rabs like RAB5 are known to participate. nih.gov RAB15 co-localizes with other endosomal Rabs like RAB4, RAB5, and RAB11, positioning it to regulate the sorting of SV components through these compartments. wikigenes.orgmolbiolcell.org

The interaction of RAB15 with specific effector proteins is central to its function. One key effector is the RAB15 Effector Protein (REP15), which binds specifically to the active, GTP-bound form of RAB15. uniprot.orgdntb.gov.ua REP15 is crucial for regulating receptor recycling from the endocytic recycling compartment back to the plasma membrane. mdpi.comwjgnet.comstring-db.org This mechanism is likely co-opted at the synapse to ensure the fidelity and efficiency of SV protein recycling.

Table 1: RAB15 Interacting Proteins in Neuronal and Endocytic Contexts
Interacting ProteinInteraction DetailFunctional Consequence
RAB3A Co-localization and overlapping expression patterns in the brain. nih.govSuggested cooperative role in regulating synaptic vesicle membrane flow. uniprot.orgnih.gov
REP15 Binds directly to the GTP-bound (active) form of RAB15. uniprot.orgdntb.gov.uaMediates the recycling of receptors/vesicle components from the endocytic recycling compartment. mdpi.comwjgnet.com
MICALs (MICAL1, MICAL3) Interact with the GTP-bound form of RAB15. uniprot.orgMay mediate RAB15 function in regulating vesicle transport between early and recycling endosomes. wjgnet.com
RAB5 Co-localizes on early endosomal membranes. wikigenes.orgRAB15 may modulate RAB5 function, potentially by competing for effectors, to influence early endocytic events. wikigenes.org
RAB4 / RAB11 Co-localizes on endosomal membranes. wikigenes.orgmolbiolcell.orgParticipates in the complex regulation of fast (RAB4) and slow (RAB11) recycling pathways from endosomes. nih.gov

Influence of this compound on Autophagy Pathways

Autophagy is a fundamental cellular degradation process that eliminates damaged organelles and protein aggregates to maintain cellular health. dntb.gov.ua The RAB GTPase network is a known regulator of this pathway. dntb.gov.ua Emerging evidence has identified RAB15 as a participant in the modulation of autophagy. wjgnet.comtdl.org

Studies have shown that RAB15 is involved in the induction of autophagy. string-db.org For instance, during infection by the intracellular bacterium Ehrlichia chaffeensis, the pathogen upregulates host RAB15 expression. This increase in RAB15 levels is linked to an induction of autophagy, which the bacterium appears to exploit for its intracellular survival and growth. In this context, silencing RAB15 expression leads to a reduction in autophagy.

The mechanism by which RAB15 influences autophagy may be linked to its primary role in vesicle trafficking. Autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with lysosomes for degradation. RAB proteins are critical at multiple stages of this process, from autophagosome formation to maturation and fusion. It is hypothesized that RAB15 may interact with other RAB proteins or yet-to-be-identified effectors to directly or indirectly induce the autophagic machinery.

Broader Implications of this compound in Cellular Homeostasis and Signal Transduction Integration

Cellular homeostasis is critically dependent on the proper regulation of membrane trafficking to maintain the distinct composition of organelles and the plasma membrane. RAB15's role in the endocytic recycling pathway is essential for this process. uniprot.orgabcam.com By controlling the sorting and recycling of cell surface receptors, such as the transferrin receptor, RAB15 ensures that their levels on the plasma membrane are correctly maintained. abcam.comwikigenes.org This regulation is vital for nutrient uptake, cell adhesion, and proper cellular responses to external stimuli. Dysregulation of this pathway can lead to abnormalities in cell surface receptor levels, potentially contributing to various disease states.

The regulation of cell surface receptors is also intrinsically linked to signal transduction. By modulating the rate of receptor internalization and recycling, RAB15 can control the duration and intensity of signaling cascades initiated at the cell surface. uniprot.orgabcam.com For example, by reducing the rate of transferrin receptor internalization, RAB15 can influence cellular iron metabolism and related signaling pathways. This control over signal transduction is a key aspect of how cells integrate external cues to maintain an appropriate internal state. Furthermore, small GTPase-mediated signal transduction, a process in which RAB15 is directly involved, is critical for numerous cellular activities, including protein biosynthesis and cell proliferation. uniprot.org

Table 2: Summary of RAB15 Cellular Functions and Homeostatic Implications
Cellular ProcessRole of RAB15Implication for Homeostasis & Signal Transduction
Endocytic Recycling Directs traffic from early endosomes to the endocytic recycling compartment. mdpi.comMaintains the proper composition of the plasma membrane; regulates nutrient uptake and cell surface receptor levels. abcam.com
Synaptic Vesicle Cycle Implicated in the recycling of synaptic vesicle components post-exocytosis, likely acting with RAB3A. nih.govwikigenes.orgEnsures the fidelity and sustainability of neurotransmission, a key aspect of neuronal homeostasis.
Autophagy Participates in the induction of autophagy. string-db.orgContributes to the clearance of damaged cellular components and pathogens, a core homeostatic process.
Signal Transduction Modulates the surface levels of signaling receptors. abcam.comIntegrates extracellular signals by controlling the availability and trafficking of receptors, thereby tuning cellular responses. uniprot.orgabcam.com

Rab 15 Protein in Molecular Pathophysiology

Dysregulation of RAB 15 Protein in Neurological Disorders

The intricate functioning of the nervous system relies on precise regulation of intracellular trafficking, a process in which RAB proteins play a pivotal role. Among these, RAB 15, a small GTP-binding protein, is particularly abundant in neural tissues, suggesting its specialized function in neuronal processes. nih.gov Dysregulation of RAB 15 has been implicated in the pathophysiology of various neurological disorders, disrupting the delicate balance of neuronal function.

Molecular Mechanisms Linking this compound to Neurodegenerative Conditions

While direct molecular links are still under investigation, the established role of RAB 15 in endosomal trafficking provides a strong basis for its involvement in neurodegenerative diseases such as Alzheimer's disease. nih.gov The endocytic pathway is crucial for the processing of amyloid precursor protein (APP), the precursor to the amyloid-beta (Aβ) peptides that form the hallmark plaques in Alzheimer's brains. Disruptions in the trafficking of APP and the enzymes that cleave it can lead to increased production of toxic Aβ species.

RAB 15 is known to regulate the recycling of receptors from the endocytic recycling compartment (ERC), a key sorting station in the endosomal system. nih.gov It interacts with the RAB 15 effector protein (REP15) to facilitate this process. nih.gov Alterations in RAB 15 function could, therefore, impact the trafficking of APP and secretases, potentially shunting them towards amyloidogenic processing pathways.

Furthermore, the expression pattern of RAB 15 in the brain overlaps significantly with that of RAB3A, a protein known to be involved in the regulation of synaptic vesicle exocytosis and neurotransmitter release. nih.govresearchgate.net This co-localization suggests a potential concerted action in maintaining synaptic integrity. nih.gov Synaptic dysfunction is an early and central feature of many neurodegenerative diseases, and impaired RAB 15 function could contribute to this by disrupting the finely tuned process of synaptic communication.

FeatureImplication in Neurodegeneration
Regulation of endosomal recyclingPotential to alter the trafficking and processing of amyloid precursor protein (APP), leading to increased amyloid-beta (Aβ) production.
Interaction with REP15Disruption of this interaction could impair the recycling of crucial neuronal receptors.
Overlapping expression with RAB3ASuggests a role in synaptic vesicle trafficking and neurotransmitter release, processes often impaired in neurodegenerative diseases.

Impact of Altered this compound Function on Neural Circuitry

The proper functioning of neural circuits depends on the precise and efficient transmission of signals between neurons at synapses. Altered RAB 15 function can have a profound impact on this intricate network. Given its suggested role in synaptic vesicle membrane flow, dysregulation of RAB 15 can lead to impairments in neurotransmitter release, thereby weakening synaptic connections and disrupting the flow of information within neural circuits. nih.gov

Experimental evidence from zebrafish models has shown that knockdown of RAB 15 results in a reduction of brain size, indicating its importance in neurodevelopment. This suggests that altered RAB 15 function during critical developmental periods could lead to improperly formed neural circuits, potentially predisposing individuals to neurological disorders later in life.

Furthermore, the role of RAB 15 in receptor recycling is critical for maintaining the responsiveness of neurons to signaling molecules. nih.gov By controlling the surface expression of receptors, RAB 15 influences synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is the cellular basis of learning and memory. Impaired RAB 15 function could therefore lead to deficits in synaptic plasticity, contributing to the cognitive decline observed in various neurological conditions.

Role of this compound in Cellular Transformation and Cancer Progression

Beyond the nervous system, RAB 15 has emerged as a significant player in the complex landscape of cancer biology. Its involvement in fundamental cellular processes such as vesicle trafficking and signal transduction positions it at a crossroads where it can influence cell proliferation, migration, and survival, all of which are hallmarks of cancer.

Effects of this compound on Cancer Cell Proliferation and Migration

Research has indicated that RAB 15 can have varied effects on cancer cell proliferation and migration, depending on the cellular context. In some cancer types, elevated RAB 15 expression has been associated with increased cell proliferation. For instance, in non-small cell lung cancer, RAB 15 has been implicated in promoting cell proliferation.

Conversely, in the context of neuroblastoma, RAB 15 expression correlates with retinoic acid-induced differentiation, a process that typically leads to a decrease in proliferation as cells mature and take on specialized functions. nih.gov This suggests that in certain contexts, RAB 15 may contribute to a less aggressive, more differentiated phenotype.

The migratory capacity of cancer cells is a critical factor in their ability to invade surrounding tissues and metastasize. RAB proteins are key regulators of the trafficking of integrins and other adhesion molecules that are essential for cell migration. While direct studies on RAB 15's role in the migration of specific cancer cells are emerging, its function in endosomal recycling points to a potential role in modulating the surface availability of proteins involved in cell movement.

Contribution of this compound to Tumorigenesis and Metastasis in Specific Cancer Types (e.g., glioblastoma, lung cancer)

While information on RAB 15's specific role in glioblastoma is limited, its general functions in cellular trafficking are highly relevant to this aggressive brain tumor. The invasive nature of glioblastoma is dependent on the dynamic regulation of cell adhesion and migration, processes where RAB proteins are fundamentally involved.

In lung cancer, the picture is becoming clearer. Some studies suggest that RAB 15 may contribute to the progression of lung adenocarcinoma. nih.gov The process of metastasis, the spread of cancer cells to distant organs, is a complex cascade of events involving cell migration, invasion, and survival in new environments. The regulation of vesicle trafficking by RAB 15 is likely to be a component of the molecular machinery that enables lung cancer cells to complete this metastatic journey. However, the precise mechanisms and the clinical significance of RAB 15 in lung cancer metastasis are still areas of active investigation.

Context-Dependent Roles of this compound as an Oncogene or Tumor Suppressor

One of the intriguing aspects of many RAB proteins, including RAB 15, is their ability to act as either an oncogene, promoting cancer development, or a tumor suppressor, inhibiting it. nih.gov This context-dependent duality is influenced by several factors, including the specific cancer type, the cellular microenvironment, and the network of interacting proteins.

In cancers where RAB 15 promotes cell proliferation and survival, it functions as an oncogene. This may occur through its role in recycling signaling receptors that drive cell growth. Conversely, in scenarios where RAB 15 promotes cellular differentiation, as seen in neuroblastoma, it exhibits tumor-suppressive properties by pushing cells towards a less proliferative state. nih.gov

The determination of whether RAB 15 acts as an oncogene or a tumor suppressor is therefore not intrinsic to the protein itself but is dictated by the cellular context in which it operates. Understanding these context-specific roles is crucial for the development of targeted cancer therapies.

Cancer TypePotential Role of RAB 15Supporting Evidence
NeuroblastomaTumor SuppressorExpression correlates with retinoic acid-induced differentiation. nih.gov
Lung CancerOncogeneImplicated in promoting cell proliferation. nih.gov

Analysis of this compound Isoforms and their Disease Associations (e.g., neuroblastoma differentiation)

Alternative splicing of Rab proteins is a significant factor in the progression of various cancers, though its role in neuroblastoma is an area of ongoing research. nih.gov The RAB15 protein, initially identified as a brain-specific Rab protein involved in the endocytic recycling pathway, has been found to have several alternatively spliced isoforms present in neuroblastoma cells. nih.govspandidos-publications.com Research has identified four distinct isoforms: Rab15CN, Rab15AN (also referred to as Rab15AN1), Rab15AN2, and Rab15AN3. nih.govnih.gov

Studies have shown a significant correlation between the expression of specific RAB15 isoforms and the differentiation of neuroblastoma cells, particularly in response to treatment with retinoic acid (RA), a compound used clinically for high-risk neuroblastoma patients. nih.govspandidos-publications.com The Rab15CN isoform, which is composed of seven exons encoding 212 amino acids, is typically brain-specific. nih.govspandidos-publications.com In contrast, the Rab15AN isoform, generated by the alternative splicing of exon 4 and predicted to encode 208 amino acids, is predominantly expressed in the testis. nih.govspandidos-publications.com

Research on neuroblastoma BE(2)-C cells revealed that treatment with retinoic acid, which induces neuronal differentiation, specifically upregulates the expression of the Rab15CN isoform. nih.govspandidos-publications.com Conversely, RA-induced differentiation was more prominently observed in BE(2)-C cells that expressed Rab15CN compared to those expressing Rab15AN. nih.gov This specific upregulation of Rab15CN during RA-induced differentiation was also observed in newly established neuroblastoma cells from high-risk patients, suggesting that RAB15 expression levels could serve as a predictive marker for RA-responsiveness in a clinical setting. nih.govspandidos-publications.com

Further investigation into neuroblastoma tumor-initiating cells (TICs), which are thought to be responsible for tumor relapse, has revealed alterations in RAB15 alternative splicing. nih.gov In addition to Rab15CN and Rab15AN1, two novel isoforms, Rab15AN2 and Rab15AN3, were identified. nih.gov Although these two novel isoforms contain premature termination codons, they are detected in both neuroblastoma cells and normal human tissues. nih.gov A key finding was that the balance of these isoforms, measured by the ratio of Rab15CN to the sum of the other "AN" isoforms (Rab15AN1+AN2+AN3), was significantly decreased in the sphere-forming TICs compared to the parental neuroblastoma cells. nih.gov This shift in isoform balance suggests that RAB15 alternative splicing could potentially be used as a biomarker to distinguish between TICs and non-TICs in neuroblastoma. nih.govnih.gov

RAB 15 IsoformPrimary Tissue ExpressionKey CharacteristicsAssociation with Neuroblastoma
Rab15CNBrain nih.govspandidos-publications.comComposed of 7 exons, encodes 212 amino acids. nih.govspandidos-publications.comExpression is specifically upregulated during retinoic acid-induced neuronal differentiation. nih.govspandidos-publications.com Higher expression correlates with differentiation. nih.gov
Rab15AN (Rab15AN1)Testis nih.govspandidos-publications.comGenerated by alternative splicing of exon 4, encodes 208 amino acids. nih.govspandidos-publications.comLess associated with retinoic acid-induced differentiation compared to Rab15CN. nih.gov
Rab15AN2Brain and Testis nih.govContains a premature termination codon. nih.govContributes to a decreased Rab15CN/Rab15AN ratio in tumor-initiating cells. nih.gov
Rab15AN3Brain nih.govContains a premature termination codon. nih.govContributes to a decreased Rab15CN/Rab15AN ratio in tumor-initiating cells. nih.gov

This compound in Host-Pathogen Interaction Mechanisms

Intracellular bacterial pathogens have developed sophisticated strategies to manipulate host cellular processes to ensure their survival and replication. nih.gov A common tactic involves the deployment of bacterial effector proteins, often through specialized secretion systems, to hijack key regulators of the host's intracellular membrane trafficking pathways. nih.govnih.govanr.fr Rab GTPases, being central organizers of these pathways, are frequent targets for such manipulation. nih.govnih.gov By modulating the function of specific Rab proteins, pathogens can prevent their own degradation by lysosomes, direct the transport of vesicles to create a nutrient-rich niche, and evade the host's immune response. nih.gov The RAB15 protein has been identified as one such target, playing a crucial role in the pathogenesis of certain intracellular bacteria. nih.gov

Modulation of Host Cell Processes by Bacterial Effectors Targeting this compound (e.g., Ehrlichia chaffeensis Etf-3)

A clear example of RAB15 manipulation is observed during infection by Ehrlichia chaffeensis, an obligate intracellular bacterium that causes human monocytic ehrlichiosis. nih.gov This pathogen resides and replicates within membrane-bound compartments called E. chaffeensis-containing vesicles (ECVs). nih.gov To survive, the bacterium must prevent these vesicles from fusing with lysosomes, where they would be destroyed. nih.gov

E. chaffeensis utilizes its Type IV Secretion System (T4SS) to inject effector proteins into the host cell cytoplasm. nih.gov One of these effectors, Ehrlichia translocated factor-3 (Etf-3), directly targets the host RAB15 protein. nih.gov Research demonstrates that E. chaffeensis infection leads to a significant upregulation of RAB15 expression in the host cell. nih.gov This is a direct result of the Etf-3 effector, as overexpression of Etf-3 alone is sufficient to induce RAB15 upregulation. nih.gov

The upregulated RAB15 protein localizes to the membrane of the ECVs. nih.gov The presence of RAB15 on these vesicles serves multiple purposes that benefit the bacterium. Primarily, it inhibits the maturation of the ECV into a late endosome and its subsequent fusion with lysosomes, thereby protecting the bacteria from degradation. nih.gov Furthermore, RAB15 activity induces autophagy in the host cell. nih.gov This process allows the bacterium to acquire essential nutrients from the host cytoplasm for its intracellular growth and replication. nih.gov

The critical importance of RAB15 for the pathogen's survival is highlighted in studies where RAB15 expression is silenced using siRNA. nih.gov In the absence of RAB15, ECVs are more likely to mature and fuse with lysosomes, and host cell autophagy is inhibited. nih.gov This environment is detrimental to the bacteria, leading to a significant reduction in their intracellular growth. nih.govresearchgate.net This mechanism illustrates a sophisticated host-pathogen interaction where a bacterial effector specifically co-opts a host Rab GTPase to create a hospitable intracellular niche. nih.gov

ComponentRole in InteractionEffect on Host Cell ProcessOutcome for Pathogen
Ehrlichia chaffeensis Intracellular bacterial pathogen. nih.govInfects monocytes/macrophages. nih.govEstablishes a replicative niche. nih.gov
Etf-3 (Effector Protein) Secreted by the bacterium via T4SS. nih.govSpecifically induces upregulation of host RAB15 protein expression. nih.govInitiates the hijacking of the host's vesicular trafficking pathway. nih.gov
This compound Host Rab GTPase. nih.govLocalizes to the bacterial vesicle (ECV), inhibits ECV-lysosome fusion, and induces autophagy. nih.govPromotes bacterial survival by preventing degradation and supplying nutrients. nih.gov

Advanced Methodologies for Rab 15 Protein Research

Biochemical and Biophysical Characterization of RAB 15 Protein

The study of this compound's intrinsic properties and its behavior in complex with regulatory and effector proteins relies on a suite of precise biochemical and biophysical techniques. These assays are fundamental to understanding the structural and functional aspects of RAB 15, from its GTPase cycle to its role in larger protein assemblies.

In Vitro GTPase Activity Assays of this compound

Rab proteins, including RAB 15, function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. The rate of GTP hydrolysis is a critical parameter of this cycle. In vitro GTPase activity assays are employed to measure the intrinsic rate of GTP hydrolysis by RAB 15 and how this rate is influenced by GTPase-activating proteins (GAPs). A common method involves monitoring the release of inorganic phosphate (B84403) (Pi) upon GTP hydrolysis. This can be achieved using sensitive, high-throughput colorimetric or fluorescence-based phosphate sensors. ebi.ac.uk

For a typical assay, purified recombinant this compound is loaded with GTP. The reaction is initiated, and at various time points, the amount of liberated Pi is quantified. The intrinsic hydrolysis rate is generally slow for Rab GTPases, reflecting the need for tight regulation by GAPs in a cellular context. While specific kinetic parameters for RAB 15's intrinsic GTPase activity are not extensively documented in publicly available literature, the established methodologies for other Rab proteins provide a robust framework for such investigations.

Table 1: Common In Vitro GTPase Activity Assay Formats

Assay TypePrincipleDetection MethodAdvantages
Malachite Green AssayForms a colored complex with inorganic phosphate.Colorimetric (Absorbance)High sensitivity, cost-effective.
Fluorescent Phosphate SensorA phosphate-binding protein changes its fluorescence upon binding to inorganic phosphate.Fluorescence Intensity/PolarizationReal-time, continuous monitoring of reaction kinetics.
Radiolabeling ([γ-³²P]GTP)Measures the release of radioactive ³²P-phosphate from [γ-³²P]GTP.Scintillation CountingHighly sensitive and direct measurement.

Analytical Size Exclusion Chromatography for this compound Complex Analysis

Analytical size exclusion chromatography (SEC) is a powerful technique for studying the formation and stoichiometry of protein complexes in solution under native conditions. princeton.eduweizmann.ac.il This method separates molecules based on their hydrodynamic radius, allowing for the detection of shifts in elution volume when proteins associate to form larger complexes.

In the context of RAB 15 research, analytical SEC has been instrumental in demonstrating the direct interaction between RAB 15 and its effector proteins. For instance, studies have shown that when GTP-bound RAB 15 (often stabilized using a non-hydrolyzable GTP analog like GppNHp) is incubated with its effector, Rep15, a clear shift to a smaller elution volume is observed compared to the individual proteins. utmb.eduresearchgate.netnih.gov This indicates the formation of a stable RAB 15-Rep15 complex. By running standards of known molecular weight, the approximate size of the complex can be estimated, providing insights into its stoichiometry. utmb.edu

Table 2: Representative Analytical SEC Data for RAB 15-Rep15 Complex Formation

SamplePeak Elution Volume (mL)Inferred State
Rep15 alone~14.5Monomeric Rep15
RAB 15-GppNHp alone~15.0Monomeric RAB 15
Rep15 + RAB 15-GppNHp~12.5Stable Rep15-RAB 15 Complex

Note: Elution volumes are illustrative and depend on the specific column and experimental conditions.

Fluorescence-Based Assays for this compound Binding and Dissociation Kinetics

Fluorescence-based assays offer high sensitivity and the ability to measure binding and dissociation kinetics in real-time. nih.gov Techniques such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) are widely used to quantify protein-protein interactions.

Fluorescence polarization has been effectively used to monitor the interaction between RAB 15 and its effectors. utmb.edu In this assay, a fluorescently labeled RAB 15 (e.g., with mant-GppNHp, a fluorescent GTP analog) is used. When the small, rapidly tumbling fluorescent RAB 15 binds to a larger protein like Rep15, the tumbling rate of the complex slows down, resulting in an increase in the polarization of the emitted light. By titrating the effector protein, one can determine the binding affinity (dissociation constant, Kd). Furthermore, stopped-flow fluorescence polarization can be used to measure the association rate constant (kon), while the dissociation rate constant (koff) can be determined by adding an excess of unlabeled RAB 15 to a pre-formed fluorescent complex and monitoring the decrease in polarization over time. utmb.eduresearchgate.net

Table 3: Kinetic Parameters for Rep15 and RAB 15 Interaction Determined by Fluorescence Polarization

ParameterDescriptionReported Value
Kd Dissociation Constant~1.5 µM (determined by ITC) researchgate.net
kon Association Rate ConstantConcentration-dependent increase in FP signal utmb.eduresearchgate.net
koff Dissociation Rate ConstantBiphasic decay of FP signal upon displacement utmb.eduresearchgate.net

Molecular Interaction Mapping for this compound

Identifying the network of proteins that interact with RAB 15 is crucial for elucidating its biological functions. Molecular interaction mapping techniques are designed to discover novel binding partners and to confirm these interactions within a cellular context.

Yeast Two-Hybrid Screening for this compound Interactors

The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying novel protein-protein interactions in vivo. nih.govnih.gov This technique has been successfully applied to identify effector proteins for RAB 15. In a typical Y2H screen, the "bait" protein, in this case, a constitutively active, GTP-bound mutant of RAB 15 (e.g., RAB 15-Q67L), is fused to the DNA-binding domain of a transcription factor. nih.gov A library of "prey" proteins, derived from a cell type of interest (e.g., a HeLa cell cDNA library), is fused to the activation domain of the same transcription factor. nih.gov If the bait and prey proteins interact, the DNA-binding and activation domains are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection and identification of interacting partners. wikipedia.org

This approach was instrumental in the initial discovery of the RAB 15 effector protein (REP15). nih.govnih.gov Further Y2H screens have also identified other potential interactors, such as Rab3 paralogs and Rab34, suggesting a broader interaction network for RAB 15 effectors. researchgate.netuniprot.org

Table 4: Summary of Yeast Two-Hybrid Screening for RAB 15 Interactors

Bait ProteinPrey LibraryKey Interactors IdentifiedGuanine (B1146940) Nucleotide Dependence
RAB 15-Q67L (GTP-bound)HeLa cDNAREP15Interaction occurs with GTP-bound RAB 15, not GDP-bound (T22N) or nucleotide-free (N121I) mutants. nih.gov
Rep15Rab GTPase libraryRab3 paralogs (A, B, C, D), Rab34Not specified in the provided context. researchgate.netuniprot.org

Co-Immunoprecipitation and Affinity Purification Strategies for this compound Complexes

While Y2H is an excellent discovery tool, biochemical methods are required to validate these interactions in a more physiological context. Co-immunoprecipitation (Co-IP) and affinity purification (or pull-down) assays are standard techniques for this purpose. princeton.edunih.gov

In an affinity purification experiment, a recombinant, tagged version of an interacting protein (e.g., GST-REP15) is immobilized on beads. nih.gov These beads are then incubated with cell lysates containing the protein of interest (e.g., HA-tagged RAB 15). If an interaction occurs, RAB 15 will be "pulled down" with the beads and can be detected by Western blotting. Such experiments have confirmed that REP15 preferentially binds to the GTP-bound form of RAB 15. nih.gov To achieve this, cell lysates are often pre-loaded with a non-hydrolyzable GTP analog, such as GTPγS, to lock Rab proteins in their active state. nih.gov

Co-immunoprecipitation involves using an antibody to capture a specific protein (e.g., cMyc-REP15) from cell lysates under non-denaturing conditions. nih.gov Any proteins that are endogenously complexed with the target protein will also be precipitated. These associated proteins can then be identified by Western blotting. For instance, REP15 has been shown to co-immunoprecipitate with the endocytic recycling compartment marker Rab11, confirming its localization and association with this cellular compartment. nih.gov

Cell Biological Approaches in this compound Studies

The investigation of this compound function within the cellular context has been greatly advanced by a variety of cell biological techniques. These approaches have been instrumental in elucidating its subcellular localization, dynamics, and its role in membrane trafficking pathways.

Live-Cell Imaging and Confocal Microscopy for this compound Localization and Dynamics

Live-cell imaging and confocal microscopy have been pivotal in visualizing the spatial and temporal regulation of RAB 15. Studies have shown that RAB 15 exhibits a punctate staining pattern, localizing to distinct intracellular compartments. Specifically, RAB 15 has been observed in the periphery of the cytoplasm as well as in the perinuclear region of the cell. This distribution is consistent with its presence on both sorting endosomes (SEs) and the endocytic recycling compartment (ERC). nih.gov

Co-localization studies using confocal microscopy have been particularly informative. In HeLa cells transiently co-transfected with RAB 15 and its effector protein, REP15, a significant degree of co-localization was observed, primarily in the perinuclear region corresponding to the ERC. nih.gov This targeted co-localization suggests a compartment-specific function for the RAB 15-REP15 complex. Further immunofluorescence analysis has confirmed that while RAB 15 is found on both sorting endosomes (marked by EEA1 and Rab4) and the ERC (marked by Rab11), its effector REP15 specifically co-localizes with RAB 15 and Rab11 on the ERC, but not with markers of sorting endosomes. nih.gov These imaging studies have been crucial in dissecting the specific stage of endocytic recycling where RAB 15 and its effectors operate.

Genetic Perturbation Techniques: Overexpression and siRNA/CRISPR-Mediated Knockdown of this compound

Genetic perturbation techniques, including overexpression of wild-type and mutant proteins, as well as gene knockdown or knockout, have been essential in determining the functional consequences of altering RAB 15 activity.

Overexpression of wild-type RAB 15 and its constitutively active, GTP-bound mutant (Q67L) has been shown to decrease the rate of homotypic early endosome fusion, leading to a reduction in both fluid-phase and receptor-mediated endocytosis. uniprot.org Conversely, overexpression of constitutively inactive RAB 15 mutants, such as the GDP-bound T22N mutant and the nucleotide-binding-deficient N121I mutant, stimulates early endocytosis and the homotypic fusion of early endosomes. uniprot.org Interestingly, these inactive mutants also impact the recycling from early endosomal compartments, with the T22N and N121I mutants differentially affecting the transit of endocytic tracers. uniprot.org These findings suggest that RAB 15 can counteract the stimulatory effect of Rab5 on early endocytosis. uniprot.org

Small interfering RNA (siRNA)-mediated knockdown of RAB 15's effector protein, REP15, has also provided significant insights into the protein's function. Depletion of REP15 in HeLa cells resulted in the inhibition of transferrin receptor recycling from the endocytic recycling compartment, without affecting receptor entry into or recycling from sorting endosomes. nih.gov This phenotype is consistent with the inhibitory effects observed upon REP15 overexpression, highlighting the critical role of the RAB 15-REP15 complex in regulating the slow recycling pathway from the ERC. nih.gov

More recently, the development of CRISPR/Cas9 technology has enabled the generation of comprehensive knockout cell lines for entire gene families, including the Rab GTPases. nih.gov This provides a powerful tool for studying the loss-of-function phenotypes of RAB 15 with high specificity, avoiding potential off-target effects of siRNA. Commercially available CRISPR/Cas9 knockout plasmids and shRNA lentiviral particles for RAB 15 are now facilitating more precise investigations into its cellular roles.

Genetic Perturbation of RAB 15 Observed Phenotype Reference
Overexpression of wild-type RAB 15Reduced fluid-phase and receptor-mediated endocytosis uniprot.org
Overexpression of RAB 15-Q67L (constitutively active)Reduced fluid-phase and receptor-mediated endocytosis; attenuated Rab5-stimulated endocytosis uniprot.org
Overexpression of RAB 15-T22N (GDP-bound)Stimulated early endocytosis and homotypic early endosome fusion uniprot.org
Overexpression of RAB 15-N121I (nucleotide-deficient)Stimulated early endocytosis; augmented Rab5-stimulated endocytosis uniprot.org
siRNA-mediated knockdown of REP15 (RAB 15 effector)Inhibited transferrin receptor recycling from the endocytic recycling compartment nih.gov

Structural Biology of this compound and its Complexes

Understanding the three-dimensional structure of RAB 15 and its complexes with effector proteins is crucial for deciphering the molecular mechanisms underlying its function. Structural biology techniques provide atomic-level insights into how RAB 15 recognizes its binding partners and how its GTP/GDP-bound state dictates these interactions.

X-ray Crystallography and Cryo-EM for this compound-Effector Structures

While the crystal structure of a RAB 15-effector complex has not yet been reported, significant progress has been made in understanding the structural basis of its interactions through studies of its effector, Rep15, with closely related Rab proteins. A notable study determined the crystal structures of Rep15 in complex with Rab3B and Rab3C, which share sequence and functional similarities with RAB 15. uniprot.org

The structures revealed that Rep15 is a globular Rab effector with a distinct fold. uniprot.org The interaction with the Rab proteins is mediated through the switch I, switch II, and interswitch regions of the Rab GTPase, which are the canonical regions that undergo conformational changes upon GTP binding. uniprot.org This structural data provides a strong model for how RAB 15, in its active GTP-bound state, likely engages with Rep15 and other potential effectors. The inability to obtain crystals of the Rep15:Rab15 complex in the same study suggests potential technical challenges that may require alternative approaches like cryo-electron microscopy (cryo-EM) for future structural elucidation. nih.gov

Structure-Based Mutagenesis for Dissecting this compound Functional Domains

Structure-based mutagenesis is a powerful technique to validate and probe the functional significance of specific amino acid residues identified through structural studies. In the context of the Rep15:Rab3 complexes, structure-guided mutational analyses were performed to elucidate the molecular basis of the interaction specificity. uniprot.org By mutating key residues at the interface between Rep15 and Rab3A, researchers were able to identify the critical determinants for their binding. uniprot.org

Mutagenesis Studies of RAB 15 and its Interactors Purpose Key Findings Reference
Deletion mutants of REP15To identify the RAB 15 binding domain(s)Full-length REP15 is likely required for interaction, suggesting a complex binding interface. nih.gov
Structure-based mutagenesis of Rep15 and Rab3ATo understand the molecular basis of interaction specificityIdentified key residues at the binding interface crucial for the interaction. uniprot.org

Computational and Bioinformatic Analyses for this compound

Computational and bioinformatic approaches are indispensable for the comprehensive study of RAB 15, providing valuable insights into its sequence, structure, function, and evolutionary relationships. These in silico methods complement experimental techniques by generating hypotheses and aiding in the interpretation of experimental data.

Publicly available databases such as UniProt and GeneCards serve as central repositories for curated information on RAB 15. uniprot.orggenecards.org These resources provide details on its gene ontology, including its roles in GTP binding, GTPase activity, and receptor-mediated endocytosis. genecards.org They also document known protein-protein interactions, such as its binding to the effector protein REP15 in its GTP-bound form. uniprot.org

Sequence analysis tools are fundamental for understanding the functional domains of RAB 15. The UniProt database annotates key motifs within the RAB 15 sequence, including the switch I and switch II regions, which are characteristic of Rab GTPases and mediate interactions with downstream effectors. researchgate.net These regions undergo conformational changes depending on whether GTP or GDP is bound, thereby acting as a molecular switch. researchgate.net Family and domain databases like InterPro and Pfam classify RAB 15 within the small GTPase superfamily and the Rab family, highlighting conserved domains that are essential for its function. ebi.ac.uk

Phylogenetic analysis, which studies the evolutionary history of proteins, can provide insights into the functional diversification of the Rab family. While specific comprehensive phylogenetic studies focusing solely on RAB 15 are not extensively documented, general phylogenetic analyses of the Rab family help to place RAB 15 within the broader context of Rab protein evolution and suggest potential functional relationships with other Rab proteins. researchgate.net For instance, the close sequence similarity between RAB 15 and members of the Rab3 subfamily suggests a potential overlap or interplay in their cellular functions.

Homology modeling could be employed to predict the three-dimensional structure of RAB 15 based on the known structures of related Rab proteins. Such models, while not as precise as experimentally determined structures, can be valuable for visualizing the spatial arrangement of key functional residues and for designing site-directed mutagenesis experiments to probe protein function.

Bioinformatic Resource/Tool Application for RAB 15 Research Information Provided
UniProtComprehensive protein informationSequence, function, domains (Switch I, Switch II), subcellular localization, protein-protein interactions
GeneCardsGene-centric databaseGene ontology, pathways, paralogs (e.g., RAB1B)
InterProProtein family and domain databaseClassification within the small GTPase superfamily and Rab family, conserved domains
Phylogenetic Analysis Tools (e.g., ClustalW)Evolutionary relationship analysisPlacement of RAB 15 within the Rab family, identification of closely related Rabs (e.g., Rab3 subfamily)
Homology Modeling Software3D structure predictionPredicted structure of RAB 15 based on templates of related proteins

Evolutionary Conservation and Ortholog Prediction for this compound

The evolutionary conservation of a protein provides significant insights into its fundamental biological functions. The study of RAB15's evolutionary history involves phylogenetic analysis and the prediction of its orthologs across a wide range of species. These methodologies help to elucidate the protein's ancestral origins and the selective pressures that have shaped its function over time.

Methodologies for Ortholog Prediction:

Ortholog prediction for RAB15 is primarily achieved through computational methods that compare protein sequences across different species. These methods can be broadly categorized into graph-based and tree-based approaches. nih.gov

Graph-based methods: These approaches, such as the Reciprocal Best Hit (RBH) method, identify pairs of genes in different species that are more similar to each other than to any other gene in the respective genomes. More complex graph-based algorithms build clusters of orthologous groups from these pairwise relationships.

Tree-based methods: These methods involve the construction of a phylogenetic tree for the entire Rab family of proteins. semanticscholar.org By comparing the gene tree with the species tree, orthologs can be distinguished from paralogs (genes that arise from duplication events). nih.gov Tree reconciliation algorithms are employed to infer speciation and duplication events, thereby identifying true orthologous relationships.

Phylogenetic Analysis of the Rab Family:

Phylogenetic studies of the Rab GTPase family, to which RAB15 belongs, have revealed a complex evolutionary history characterized by extensive gene duplications and diversifications. semanticscholar.orgnih.govtandfonline.com These analyses, often employing methods like maximum likelihood and Bayesian inference, have shown that Rab proteins can be grouped into functional clades that are conserved across diverse eukaryotic lineages. nih.govresearchgate.net Such studies indicate that the last eukaryotic common ancestor (LECA) already possessed a sophisticated repertoire of Rab GTPases, suggesting an early origin of complex endomembrane systems. nih.gov The conservation of key functional motifs within the RAB15 protein sequence across different species underscores its essential role in cellular function. semanticscholar.org

The following table provides a representative list of RAB15 orthologs in various species, highlighting the broad conservation of this protein.

SpeciesCommon NameRAB15 Ortholog Gene SymbolProtein Accession Number
Homo sapiensHumanRAB15P59190
Mus musculusMouseRab15Q61021
Rattus norvegicusRatRab15P62828
Danio rerioZebrafishrab15Q6PFT1
Drosophila melanogasterFruit flyRab15Q9V9S9
Caenorhabditis elegansRoundwormrab-15Q21389
Saccharomyces cerevisiaeBaker's yeastYPT6P20593
Arabidopsis thalianaThale cressARA-4Q9S778

Gene Expression Profiling and Network Analysis Related to this compound

Understanding the expression patterns and interaction networks of RAB15 is fundamental to deciphering its cellular functions and its involvement in pathological conditions. Modern high-throughput techniques have enabled detailed profiling of RAB15 gene expression and comprehensive analysis of its protein-protein interaction networks.

Gene Expression Profiling Methodologies:

The quantification of RAB15 gene expression is primarily achieved through two powerful technologies: DNA microarrays and RNA sequencing (RNA-Seq). nih.govcd-genomics.comnih.govfrontiersin.org

DNA Microarrays: This technology utilizes a collection of microscopic DNA spots attached to a solid surface, where each spot contains a specific DNA sequence (probe) for a particular gene. By hybridizing labeled mRNA from a sample to the array, the expression level of thousands of genes, including RAB15, can be measured simultaneously. nih.gov

RNA Sequencing (RNA-Seq): This next-generation sequencing approach provides a more comprehensive and quantitative analysis of the transcriptome. nih.govfrontiersin.org RNA-Seq directly sequences the complementary DNA (cDNA) reverse-transcribed from RNA, allowing for the detection of different RAB15 isoforms and a wider dynamic range of expression levels compared to microarrays. frontiersin.orgnih.gov

Studies utilizing these methods have shown that RAB15 is expressed in various tissues, with notably high expression in the brain, including the cerebellum, cerebral cortex, and frontal lobe. genecards.orgwikipedia.orgproteinatlas.org Differential expression of RAB15 has been observed in specific cell types, such as its selective expression in certain dendritic cell subsets. researchgate.net Furthermore, altered RAB15 expression has been implicated in disease states, including cancer, where its expression levels have been correlated with clinicopathological features in pancreatic cancer. researchgate.netmdpi.com

Network Analysis:

The functional context of RAB15 is largely defined by its interactions with other proteins. Protein-protein interaction (PPI) network analysis is a powerful tool to map these connections and infer the biological pathways in which RAB15 participates. string-db.org These networks are constructed using data from various experimental techniques, including yeast two-hybrid screens, co-immunoprecipitation, and mass spectrometry. nih.gov

The STRING database, for example, provides a comprehensive view of the RAB15 interaction network, integrating data from experimental evidence, computational predictions, and text mining. string-db.org Analysis of this network reveals that RAB15 interacts with a range of proteins involved in vesicle-mediated transport, endocytosis, and protein localization. A key interactor is the RAB15 effector protein (REP15), which plays a crucial role in receptor recycling from the endocytic recycling compartment. nih.govresearchgate.net

Co-expression network analysis further expands our understanding of RAB15's functional relationships by identifying genes that show similar expression patterns across different conditions. nih.govnih.govmdpi.com Genes that are co-expressed with RAB15 are likely to be functionally related and may be involved in the same cellular pathways. This type of analysis has been instrumental in identifying modules of co-expressed genes that are relevant to cancer progression. nih.gov

The table below lists some of the key interacting partners of RAB15, providing insights into its functional network.

Interacting ProteinFull NameFunctionType of Interaction Evidence
REP15Rab15 effector proteinRegulates transferrin receptor recycling from the endocytic recycling compartment. nih.govExperiments, Textmining
MICAL1Microtubule associated monooxygenase, calponin and LIM domain containing 1Involved in cytoskeletal organization and vesicle trafficking.Experiments
MICAL2Microtubule associated monooxygenase, calponin and LIM domain containing 2Similar to MICAL1, involved in cytoskeletal dynamics.Experiments
MICAL3Microtubule associated monooxygenase, calponin and LIM domain containing 3Regulates actin cytoskeleton dynamics.Experiments
EHBP1EH domain binding protein 1Links Rab8 and Rab10 to the actin cytoskeleton.Experiments
EHBP1L1EH domain binding protein 1 like 1Involved in endocytic recycling.Experiments
TFRCTransferrin ReceptorMediates the uptake of iron-bound transferrin.Co-expression, Experiments
EEA1Early Endosome Antigen 1A key tethering factor in early endosome fusion.Co-expression

Future Directions and Emerging Paradigms in Rab 15 Protein Research

Elucidating the Full Spectrum of RAB 15 Protein Effector and Regulator Networks

A critical area of future research involves comprehensively identifying and characterizing the complete set of RAB15 effector proteins and regulatory molecules (GEFs, GAPs, and GDP dissociation inhibitors - GDIs). While some RAB15 effectors, such as Rab15 effector protein (REP15), have been identified and shown to regulate transferrin receptor recycling from the ERC, the full repertoire of interacting partners remains to be defined. nih.govnih.govresearchgate.netnih.gov

Understanding the complete network of RAB15 interactions is crucial because Rab proteins function through diverse effectors that mediate their specific roles in membrane trafficking and other cellular processes. uniprot.orgnih.gov Future studies utilizing advanced proteomic techniques, such as affinity purification coupled with mass spectrometry, and comprehensive yeast two-hybrid screens, are needed to map the entire RAB15 interactome. Furthermore, biochemical and structural studies are essential to understand the molecular basis of the interactions between RAB15 and its partners, including the specific domains involved and the conformational changes that occur upon binding. researchgate.netplos.org

Dissecting the regulatory mechanisms controlling RAB15 activity, including the specific GEFs that activate RAB15 and the GAPs that promote GTP hydrolysis, is also vital. uniprot.orgebi.ac.uk Identifying these regulators will provide insights into how RAB15 activity is controlled in different cellular contexts and in response to various stimuli. The complexity of Rab regulation, involving mRNA compartmentalization, prenylation, phosphorylation, and ubiquitination, suggests that RAB15 activity is likely modulated at multiple levels. nih.gov

Decoding the Spatio-Temporal Precision of this compound Signaling Events

Rab GTPases are known for their ability to provide spatio-temporal control over organelle maintenance and trafficking by acting as scaffolds that integrate signaling and trafficking events. frontiersin.org Elucidating the precise spatio-temporal dynamics of RAB15 activation and localization is a key challenge for future research. RAB15 has been shown to colocalize with different markers on early endosomes and the ERC, suggesting distinct roles in these compartments. ebi.ac.uk

Advanced live-cell imaging techniques, including Förster resonance energy transfer (FRET)-based biosensors for detecting RAB15 activation and high-resolution microscopy, are necessary to visualize and quantify RAB15 activity and localization in real-time within living cells. These studies can help determine when and where RAB15 is activated during specific trafficking events and how its localization is regulated. Understanding the dynamic cycling of RAB15 between membranes and the cytosol, regulated by GDIs, is also part of this challenge. ebi.ac.uknih.gov

Furthermore, investigating how RAB15 signaling is coordinated with other small GTPases and signaling pathways is crucial for a complete understanding of its function. Rab proteins often work in cascades or interact with other Rabs and effectors to regulate intracellular vesicle trafficking. mdpi.com Deciphering the intricate interplay between RAB15 and other cellular signaling molecules will shed light on the mechanisms underlying the specificity and precision of membrane trafficking events.

Investigating the Unique Functional Contributions of this compound Isoforms

The existence of multiple RAB15 isoforms, generated through alternative splicing, adds another layer of complexity to understanding RAB15 function. uniprot.orguniprot.orgnih.gov UniProtKB lists at least two isoforms produced by alternative splicing, with variations in their N- and C-termini. uniprot.orgnih.gov Research has indicated that RAB15 alternative splicing is altered in certain disease states, such as neuroblastoma, suggesting that different isoforms may have distinct functions. uniprot.org

Future research should focus on systematically characterizing the expression patterns, localization, and functional properties of each identified RAB15 isoform. This could involve generating cell lines or animal models specifically expressing or lacking individual isoforms. Investigating the differential interactions of each isoform with effector and regulatory proteins is also critical, as variations in protein sequence, particularly in regions involved in binding, can lead to different binding preferences and functional outcomes. plos.org Determining whether specific isoforms are enriched in particular tissues or subcellular compartments and how their expression is regulated will provide valuable insights into their unique contributions to cellular processes.

Exploring the Potential for Pharmacological Modulation of this compound Activity

Given the involvement of Rab proteins in various cellular processes and their deregulation in certain diseases, exploring the potential for pharmacological modulation of RAB15 activity represents an emerging paradigm. nih.gov While the development of selective pharmacological tools for Rab GTPases has been challenging, it is a promising area for future therapeutic intervention. nih.govresearchgate.net

Future research could focus on identifying small molecules or other compounds that can specifically modulate RAB15 activity, either by targeting its interaction with GEFs, GAPs, or effectors, or by directly influencing its GTP/GDP cycling. High-throughput screening assays could be developed to identify such compounds. Computational approaches, such as molecular docking, could also be employed to virtually screen libraries of compounds for potential RAB15 modulators. preprints.org

Understanding the structural basis of RAB15 function and its interactions is crucial for rational drug design. researchgate.net While challenges exist in developing specific Rab inhibitors due to the conserved nature of the GTPase domain, targeting protein-protein interactions with effectors or regulators might offer more specificity. frontiersin.org Exploring the therapeutic potential of modulating RAB15 activity in diseases where its function is implicated, such as certain cancers or infectious diseases, is a key future direction. nih.govmdpi.comuniprot.org

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology

To gain a comprehensive, systems-level understanding of RAB15 protein biology, integrating data from multiple omics technologies is essential. genexplain.comazolifesciences.com This multi-omics approach can combine data from genomics, transcriptomics, proteomics, and other relevant datasets to provide a holistic view of how RAB15 is regulated and how it functions within the complex cellular network. genexplain.comazolifesciences.commdpi.com

Future research should leverage multi-omics data to investigate how genetic variations in the RAB15 gene or its regulatory elements affect RAB15 expression and function. Transcriptomic data can provide insights into the regulation of RAB15 gene expression in different conditions, while proteomic data can reveal RAB15 protein levels and post-translational modifications. genexplain.commedrxiv.org Integrating these datasets with information on RAB15 interacting partners and their modifications can help build comprehensive networks illustrating RAB15-mediated pathways. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the subcellular localization of RAB15 in mammalian cells?

  • Methodological guidance : Use indirect immunofluorescence (IF) with organelle-specific markers (e.g., anti-NP1 for nuclear envelope) to colocalize RAB14. Validate via confocal microscopy and quantitative colocalization analysis. For dynamic tracking, employ live-cell imaging with GFP-tagged RAB15 .
  • Key controls : Include negative controls (e.g., siRNA knockdown of RAB15) and validate antibody specificity using Western blotting.

Q. How can researchers validate RAB15’s role in vesicular trafficking pathways?

  • Approach : Design siRNA/CRISPR-mediated knockdown experiments and monitor cargo transport (e.g., transferrin recycling assays). Use dominant-negative or constitutively active RAB15 mutants to assess GTPase dependency .
  • Data interpretation : Quantify trafficking efficiency via flow cytometry or fluorescence microscopy. Compare results with known Rab proteins (e.g., RAB7 or RAB8B) to identify pathway specificity .

Q. What biochemical assays are suitable for studying RAB15’s GTPase activity?

  • Protocol : Perform GTPase activity assays using recombinant RAB15 protein and colorimetric/microplate readers (e.g., malachite green assay). Include GDP/GTP-binding competition experiments to assess nucleotide affinity .
  • Limitations : Ensure protein purity (>95%) and avoid detergents that interfere with lipid anchoring .

Advanced Research Questions

Q. How to resolve conflicting data on RAB15’s involvement in endocytosis versus exocytosis?

  • Contradiction analysis : Systematically compare experimental models (e.g., cell lines vs. primary cells) and trafficking markers (e.g., clathrin for endocytosis, VSVG for exocytosis). Use proximity ligation assays (PLA) to map RAB15’s interaction partners in distinct pathways .
  • Statistical rigor : Apply multivariate regression to account for variables like cell cycle phase or post-translational modifications .

Q. What biophysical techniques are optimal for studying RAB15 extraction from lipid membranes?

  • Advanced methodology : Reconstitute RAB15 in artificial lipid bilayers and monitor extraction kinetics using surface plasmon resonance (SPR) or fluorescence recovery after photobleaching (FRAP). Investigate the role of guanine nucleotide dissociation inhibitors (GDIs) in recycling .
  • Technical challenges : Ensure lipid composition mimics native membranes (e.g., phosphatidylserine content) and validate extraction efficiency via mass spectrometry .

Q. How to design a robust study linking RAB15 mutations to disease pathogenesis?

  • Experimental framework :

Use CRISPR-Cas9 to introduce patient-derived mutations into model organisms (e.g., zebrafish).

Perform rescue experiments with wild-type RAB13.

Analyze vesicle dynamics via electron microscopy and quantify defects using machine learning-based image segmentation .

  • Data validation : Cross-reference findings with OMIM or ClinVar databases and confirm via orthogonal methods (e.g., co-immunoprecipitation of mutant RAB15 with disease-related proteins) .

Methodological and Reproducibility Considerations

Q. What strategies ensure reproducibility in RAB15 functional studies?

  • Best practices :

  • Report antibody dilutions, fixation protocols, and imaging parameters in detail (e.g., pixel size, exposure time) .
  • Deposit raw data (e.g., microscopy files, Western blot images) in public repositories like Zenodo or Figshare .
    • Common pitfalls : Avoid overinterpretation of colocalization data without quantitative correlation coefficients (e.g., Pearson’s r) .

Q. How to address discrepancies in RAB15 interaction partner identification across studies?

  • Resolution : Combine affinity purification-mass spectrometry (AP-MS) with crosslinking agents (e.g., DSS) to stabilize transient interactions. Validate candidates using bioluminescence resonance energy transfer (BRET) or microscale thermophoresis (MST) .
  • Critical analysis : Compare interaction networks across species (e.g., human vs. yeast) to distinguish conserved vs. context-dependent partners .

Data Presentation and Publishing Guidelines

Q. What metadata standards should accompany RAB15-related datasets in publications?

  • Requirements :

  • Provide protein expression conditions (e.g., host cell line, purification tags).
  • Include negative controls for all interaction assays.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
    • Journal compliance : Adhere to guidelines for supplemental data (e.g., maximum five compounds in main text, remainder in supplements) .

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